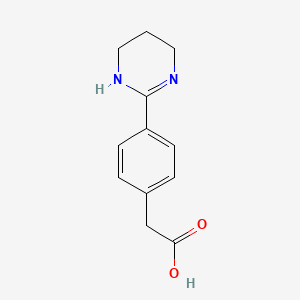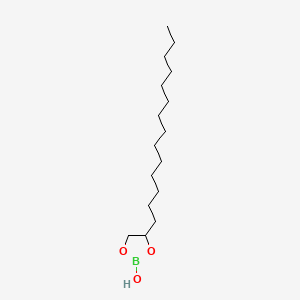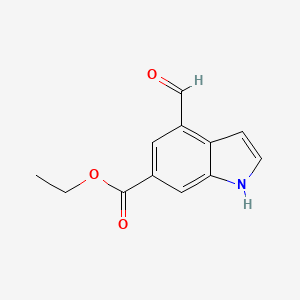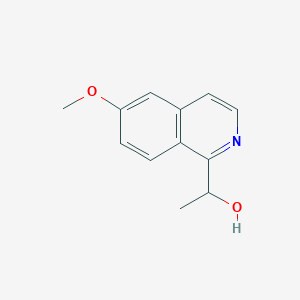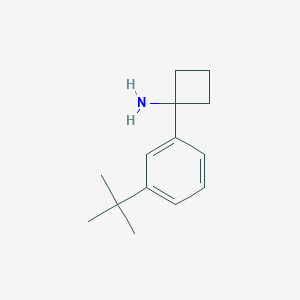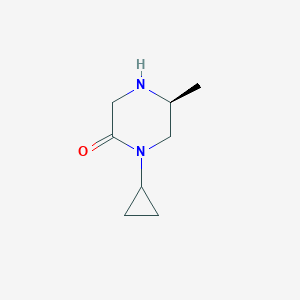![molecular formula C10H10O3S B12958227 2-Propenal, 3-[3-(methylsulfonyl)phenyl]-](/img/structure/B12958227.png)
2-Propenal, 3-[3-(methylsulfonyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 3-[3-(methylsulfonyl)phenyl]- is an organic compound with a molecular structure that includes a propenal group attached to a phenyl ring substituted with a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde derivatives with acrolein, followed by sulfonation to introduce the methylsulfonyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 3-[3-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-Propenal, 3-[3-(methylsulfonyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- involves its interaction with molecular targets through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methylsulfonyl group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: Similar structure but lacks the methylsulfonyl group.
Acrolein: Contains a propenal group but lacks the phenyl ring and methylsulfonyl group.
Benzaldehyde: Contains a phenyl ring with an aldehyde group but lacks the propenal and methylsulfonyl groups.
Uniqueness
2-Propenal, 3-[3-(methylsulfonyl)phenyl]- is unique due to the presence of both the propenal and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10O3S |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
(E)-3-(3-methylsulfonylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+ |
Clé InChI |
DAMFAEROGHTOJM-HWKANZROSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=CC(=C1)/C=C/C=O |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)





